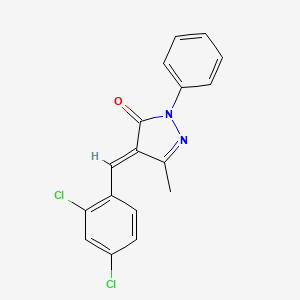![molecular formula C20H21NO B3830897 3-phenyl-1-[(2-phenylcyclopropyl)carbonyl]pyrrolidine](/img/structure/B3830897.png)
3-phenyl-1-[(2-phenylcyclopropyl)carbonyl]pyrrolidine
Overview
Description
The compound “3-phenyl-1-[(2-phenylcyclopropyl)carbonyl]pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to create compounds for the treatment of human diseases . The compound also contains phenyl groups and a cyclopropyl group, which are common structures in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the attachment of the phenyl and cyclopropyl groups . The pyrrolidine ring can be formed from different cyclic or acyclic precursors . The phenyl and cyclopropyl groups could be attached using various chemical reactions, such as C(sp3)-H alkylation and arylation .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups and a cyclic structure . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The spatial orientation of substituents can lead to different biological profiles of drug candidates .Chemical Reactions Analysis
The compound “this compound” could undergo various chemical reactions depending on the conditions. For example, the pyrrolidine ring could undergo functionalization reactions . The phenyl and cyclopropyl groups could also participate in reactions, depending on the specific conditions and reagents used .Safety and Hazards
The safety and hazards associated with “3-phenyl-1-[(2-phenylcyclopropyl)carbonyl]pyrrolidine” would depend on factors such as its reactivity, toxicity, and handling procedures. For example, if it is similar to “3-(pyrrolidine-1-carbonyl)phenylboronic acid”, it could cause skin irritation and serious eye irritation . Proper safety measures should be taken when handling such compounds .
properties
IUPAC Name |
(2-phenylcyclopropyl)-(3-phenylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-20(19-13-18(19)16-9-5-2-6-10-16)21-12-11-17(14-21)15-7-3-1-4-8-15/h1-10,17-19H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDWVDLSXFGROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-chloro-3-methylphenoxy)acetohydrazide](/img/structure/B3830821.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide](/img/structure/B3830829.png)
![2-(4-bromo-2-cyanophenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B3830836.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B3830844.png)
![2-(4-iodophenoxy)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3830852.png)
![6-[(2-methoxybenzoyl)amino]hexanoic acid](/img/structure/B3830874.png)
![N-{2-[2-(3,5-dibromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B3830879.png)
![N-(2-{2-[4-(dipropylamino)benzylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3830886.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylcyclopropanecarboxamide hydrochloride](/img/structure/B3830892.png)

![ethyl 2-cyano-3-{4-[(3-nitrobenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B3830910.png)

